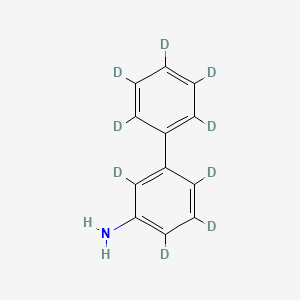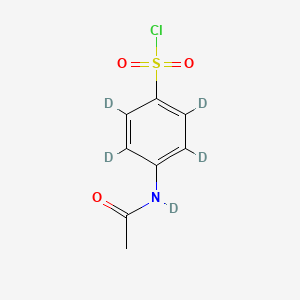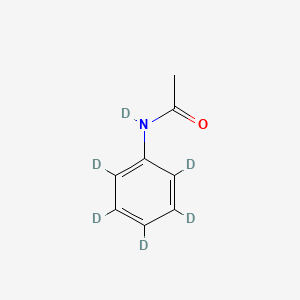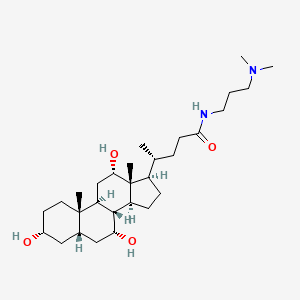
Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside is a chemical compound that belongs to the category of methylated glucose derivatives. It is a disaccharide composed of two glucose molecules linked by a glycosidic bond. This compound is commonly used in scientific research as a non-metabolizable analog of glucose, allowing researchers to study glucose transport and metabolism without interference from normal glucose metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside typically involves the glycosylation of a glucose derivative. One common method is the chemo-enzymatic synthesis, which uses glycosidases to catalyze the formation of the glycosidic bond. For example, the glycosylation reaction can be carried out using a glycosidase from Dictyoglomus thermophilum, which efficiently catalyzes the formation of the glycosidic bond under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic processes. These processes are designed to be efficient and cost-effective, utilizing biocatalysts to achieve high yields of the desired product. The use of enzymes in industrial production minimizes the need for harsh chemicals and reduces the environmental impact of the synthesis .
化学反应分析
Types of Reactions
Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield glucuronic acid derivatives, while reduction can produce deoxy sugars .
科学研究应用
Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Employed in studies of glucose transport and metabolism, as it is a non-metabolizable analog of glucose.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for therapeutic proteins.
Industry: Utilized in the production of bio-based materials and as a preservative in cosmetics
作用机制
The mechanism of action of Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside involves its interaction with glucose transporters and enzymes involved in glucose metabolism. As a non-metabolizable analog of glucose, it can bind to glucose transporters and inhibit glucose uptake, allowing researchers to study the effects of glucose deprivation on cells. Additionally, it can interact with enzymes involved in glycolysis and other metabolic pathways, providing insights into the regulation of glucose metabolism .
相似化合物的比较
Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside can be compared with other similar compounds, such as:
Methyl alpha-D-glucopyranoside: Another methylated glucose derivative, but with a different glycosidic linkage.
Methyl beta-D-glucopyranoside: Similar to this compound, but with a single glucose unit.
Methyl alpha-D-galactopyranoside: A methylated galactose derivative with similar properties but different sugar composition
These compounds share structural similarities but differ in their glycosidic linkages and sugar composition, which can affect their chemical properties and biological activities.
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9-,10-,11+,12+,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKXHOIRHHAHDA-FCSQJVOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858056 |
Source


|
| Record name | Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7115-19-7 |
Source


|
| Record name | Methyl 3-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the glycosidic linkage conformation in methyl alpha-laminarabioside?
A1: The research article reveals that the glycosidic linkage conformation in methyl alpha-laminarabioside is similar to its solid-state structure. Specifically, the study found that the phi(H) and psi(H) angles, which describe the orientation around the glycosidic bond, are in the ranges of 39° to 41° and -24° to -36°, respectively []. This conformation is significant because it allows for the formation of an intramolecular hydrogen bond involving the O5' atom, a feature also observed in its crystal structure []. This hydrogen bond likely contributes to the stability of this particular conformation in solution.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Nalpha-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)
![methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B561755.png)











